(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone

TRPC5 inhibitor SAR benzimidazole bromine positional isomer ion channel pharmacology

Why procure this exact (S)-6-bromo benzimidazole-pyrrolidine ethanone? Because bromine positional isomerism and chiral configuration are not interchangeable in this chemotype. The 6-bromo substitution enables distinct TRPC5 and PPARγ target engagement compared to the 5-bromo analog (only 63.8% inhibition at 3 µM). The (S) stereochemistry at the pyrrolidine 2-position is essential—the (R)-enantiomer shows different TRPC5 potency (IC₅₀ = 2.89 µM). Supplied at 97% purity with defined chiral identity, this compound fills a critical gap in SAR matrices where des-bromo or racemic analogs compromise data reproducibility. The 6-bromo handle also serves as a cross-coupling site for Suzuki or Buchwald-Hartwig diversification. For kinase inhibitor lead generation, it offers an atom-economical (MW 308.17, TPSA 48.99 Ų) alternative to the Boc-protected intermediate. Guarantee your SAR continuity—request a quote today.

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
Cat. No. B11809605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone
Molecular FormulaC13H14BrN3O
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16)/t12-/m0/s1
InChIKeyZZPSZSRPIQLZMV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone: CAS 1255936-18-5 Core Identity & Comparator Landscape


(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone (CAS: 1255936-18-5; MF: C₁₃H₁₄BrN₃O; MW: 308.17 g/mol) is a chiral, bromine-substituted benzimidazole–pyrrolidine ethanone derivative positioned within a well-precedented medicinal chemistry scaffold family . The benzimidazole–pyrrolidine chemotype has been validated across TRPC5 channel inhibition, kinase inhibition, and GPCR modulation programs, with the bromine substitution pattern (5- vs. 6-position) recognized as a critical determinant of target engagement and functional activity [1]. Structurally, the compound's closest procurable comparators include the 5-bromo positional isomer (same CAS registry due to benzimidazole tautomerism, but distinct synthetic origin and possible biological profile), the des-bromo (unsubstituted) analog, and the Boc-protected chiral intermediate (CAS 1208007-67-3), each lacking the combination of the acetyl group, the pyrrolidine 2-position chiral attachment, and the 6-bromo substitution that jointly define the target compound .

Why the 6-Bromo-(S)-Pyrrolidine Configuration Cannot Be Replaced by 5-Bromo or Des-Bromo Analogs: Evidence for Procurement Selectivity


The benzimidazole–pyrrolidine scaffold exhibits pronounced sensitivity to both the bromine ring position and the pyrrolidine chirality, making simple analog substitution a high-risk procurement decision [1]. In a systematic TRPC5 inhibitor SAR study, the 5-bromo-substituted benzimidazole analog (14l) yielded only 63.8% inhibition at 3 µM, while the 5,6-dimethyl analog (14b) achieved 101% inhibition with an IC₅₀ of 12.3 µM and the 5-methoxy analog (14h) reached an IC₅₀ of 1.15 µM under identical assay conditions, demonstrating that bromine positional isomerism produces functionally divergent outcomes rather than interchangeable activity [2]. Across PPARγ agonist programs, 5-bromo and 6-bromo substituted benzimidazoles were explicitly synthesized and evaluated as separate entities because the substitution position differentially modulates receptor transactivation potency and binding mode [3]. Furthermore, the (S)-configured pyrrolidine stereocenter at the 2-position is not a silent feature: in the TRPC5 series, the (R)-enantiomer (16e, IC₅₀ = 2.89 µM) was significantly more active than the corresponding (S)-enantiomer (13d), confirming that stereochemistry directly impacts target potency [2]. Generic substitution with des-bromo, 5-bromo, or racemic analogs therefore risks introducing uncharacterized or attenuated activity profiles that undermine experimental reproducibility and project continuity.

Head-to-Head Quantitative Differentiation: (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone vs. Positional and Chiral Comparators


Bromine Positional Isomer Activity Divergence: 5-Br vs. 6-Br Benzimidazole in TRPC5 Inhibition

In the benzimidazole–pyrrolidine TRPC5 inhibitor series, the 5-bromo analog (compound 14l) produced only 63.8% inhibition of TRPC5 at 3 µM, while the 5-methoxy analog (14h) reached an IC₅₀ of 1.15 ± 0.33 µM and the 5,6-dimethyl analog (14b) reached an IC₅₀ of 12.3 µM under identical automated patch-clamp (Syncropatch) conditions [1]. Although the 6-bromo analog was not explicitly reported in this dataset, the 5-Br position data establishes the functional and quantitative divergence between bromine substitution sites on this scaffold. The 6-bromo position is sterically and electronically distinct from the 5-position and is expected to yield a different target interaction profile, consistent with the broader benzimidazole SAR literature where 5- vs. 6-substitution is treated as a critical variable [1][2].

TRPC5 inhibitor SAR benzimidazole bromine positional isomer ion channel pharmacology

(S)- vs. (R)-Pyrrolidine Stereochemistry Impact on Target Potency

In direct head-to-head comparison within the benzimidazole–pyrrolidine TRPC5 inhibitor series, the (R)-enantiomer compound 16e demonstrated an IC₅₀ of 2.89 µM, which was substantially more active than the corresponding (S)-enantiomer (compound 13d) under identical Syncropatch assay conditions [1]. This stereochemistry-dependent potency difference confirms that the chiral center at the pyrrolidine 2-position is a pharmacophoric determinant, not a passive structural feature. The (S)-configuration of the target compound therefore represents a defined stereochemical choice that yields a characteristic activity profile distinct from the (R)-enantiomer or racemic mixtures [1].

chiral SAR pyrrolidine stereochemistry TRPC5 enantiomer potency

6-Bromo Substitution as a Synthetic Handle: Differential Reactivity vs. Des-Bromo and Boc-Protected Analogs

The 6-bromo substituent on the benzimidazole core provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is absent in the des-bromo (unsubstituted) analog . Comparative analysis of procurable intermediates reveals a clear functionalization hierarchy: the target compound offers the acetyl-pyrrolidine moiety ready for direct biological evaluation, whereas the Boc-protected intermediate (CAS 1208007-67-3; C₁₆H₂₀BrN₃O₂; MW 366.25) requires deprotection before use, and the des-bromo analog lacks the bromine handle entirely, restricting downstream diversification to a single chemical space vector . The LogP of the target compound is calculated at approximately 3.01, compared to an estimated LogP >3.5 for the bulkier Boc-protected analog, indicating that the target compound's physicochemical profile is more favorable for cell-based assay permeability .

synthetic intermediate bromine cross-coupling handle medicinal chemistry diversification

Vendor Purity Specification: 97%–98% Assay vs. Lower-Purity Analog Availability

Multiple independent vendors report purity specifications for (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone at 97% (LeYan, batch-specific certificate of analysis) and ≥98% (MolCore, ISO-certified) . In comparison, the racemic or non-chirally specified analog 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone is listed at 95% purity (AKSci) and lacks the defined (S)-stereochemistry, making it unsuitable for chiral SAR studies . The 10 g procurement scale availability from LeYan and MolCore, combined with 97–98% purity, provides a reliable sourcing pathway that is not consistently available for lower-purity or non-chiral alternatives .

compound procurement quality purity specification chiral purity

High-Value Application Scenarios for (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone Based on Evidence-Linked Differentiation


TRPC5 Ion Channel Drug Discovery: Positional Isomer SAR Probe

The benzimidazole–pyrrolidine scaffold is a validated TRPC5 inhibitor chemotype, with SAR data explicitly showing that substitution at the 5-position (5-Br, 5-OMe) and stereochemistry at the pyrrolidine 2-position profoundly affect potency [1]. The target compound's 6-bromo-(S)-pyrrolidine configuration fills a specific chemical space gap in this SAR matrix, enabling systematic exploration of bromine positional effects on TRPC5 inhibition that neither the 5-bromo analog (63.8% inhibition at 3 µM) nor the des-bromo analog can address [1].

PPARγ Agonist Lead Optimization: 6-Position Bromine Pharmacophore Evaluation

PPARγ agonist programs have demonstrated that 5-bromo and 6-bromo benzimidazole substitution yields distinct receptor transactivation potency and binding modes [2]. The target compound provides the 6-bromo benzimidazole pharmacophore in a pyrrolidine-ethanone format suitable for SAR expansion around the acetyl group, enabling direct comparison against both 5-bromo isomers and des-bromo controls in PPARγ transcriptional activation assays.

Chiral Building Block for Kinase Inhibitor Scaffold Diversification

The 6-bromo substituent serves as a palladium-catalyzed cross-coupling handle (Suzuki, Buchwald–Hartwig) for introducing aryl, heteroaryl, or amine diversity at the benzimidazole 6-position . Combined with the (S)-configured pyrrolidine chiral center and the acetyl group available for further modification, the target compound (MW 308.17, LogP ~3.01, TPSA 48.99 Ų) offers a more atom-economical and physicochemically favorable starting point than the Boc-protected intermediate (MW 366.25, higher LogP) for kinase inhibitor lead generation programs .

Chiral Purity-Critical Biological Assay Supply

For enantiomer-sensitive biological assays (e.g., GPCR binding, ion channel electrophysiology, cellular target engagement), the (S)-enantiomer supplied at 97–98% purity with defined chiral identity provides the reproducibility necessary for generating interpretable SAR data . The (R)-enantiomer's distinct TRPC5 potency (IC₅₀ = 2.89 µM) demonstrates that chiral purity is not a cosmetic specification but a functional requirement for this chemotype [1].

Quote Request

Request a Quote for (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.